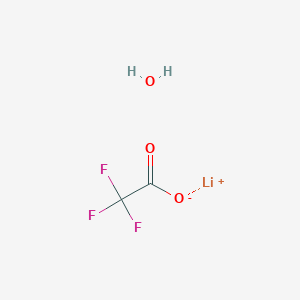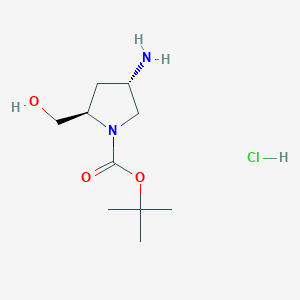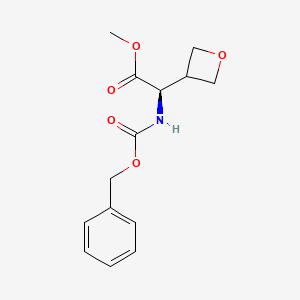
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate, also known as MBCA, is an organic compound commonly used in synthetic organic chemistry. It is a white, crystalline solid that is soluble in most organic solvents. MBCA is a versatile reagent used in a variety of applications, including synthesis of pharmaceuticals, natural products, and other organic compounds.
Applications De Recherche Scientifique
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate is a useful reagent in a variety of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, natural products, and other organic compounds. It has also been used in the synthesis of peptides, oligonucleotides, and other complex molecules. Additionally, it has been used in the synthesis of dyes and other pigments, as well as the synthesis of polymers and other materials.
Mécanisme D'action
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate is a nucleophilic reagent, meaning that it can react with other molecules to form covalent bonds. The reaction is initiated by the nucleophilic attack of the Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate on the target molecule. This reaction results in the formation of a new covalent bond between the Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate and the target molecule.
Biochemical and Physiological Effects
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate has been used in a variety of biochemical and physiological studies. It has been used to study the effects of lipid metabolism, signal transduction, and protein folding. It has also been used to study the effects of drugs on cellular processes, and to study the effects of environmental toxins on cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate is an easy to use reagent, and it is relatively inexpensive. It is also a very versatile reagent, and can be used in a variety of laboratory experiments. However, it is important to note that Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate is a highly reactive compound, and should be handled with care. Additionally, it may be difficult to obtain in some areas, and it may be difficult to find a suitable solvent for the reaction.
Orientations Futures
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate has a wide range of potential applications in the field of synthetic organic chemistry. It can be used in the synthesis of a variety of pharmaceuticals, natural products, and other organic compounds. Additionally, it can be used in the synthesis of peptides, oligonucleotides, and other complex molecules. Additionally, it can be used in the synthesis of dyes and other pigments, as well as the synthesis of polymers and other materials. Furthermore, it can be used to study the effects of lipid metabolism, signal transduction, and protein folding. Finally, it can be used to study the effects of drugs on cellular processes, and to study the effects of environmental toxins on cellular processes.
Méthodes De Synthèse
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate can be synthesized from several starting materials, including benzyl chloride, acetone, and anhydrous sodium acetate. The reaction is typically performed in anhydrous ethanol, with a catalytic amount of a strong base such as sodium hydroxide or potassium tert-butoxide. The reaction yields a white solid product that is recrystallized from methanol to give a white, crystalline solid.
Propriétés
IUPAC Name |
methyl (2R)-2-(oxetan-3-yl)-2-(phenylmethoxycarbonylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-18-13(16)12(11-8-19-9-11)15-14(17)20-7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,15,17)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWNUOJLLPXDNI-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1COC1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1COC1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

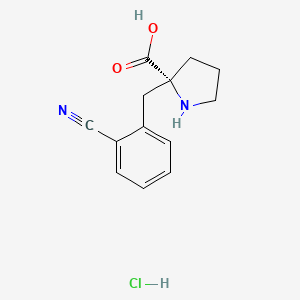
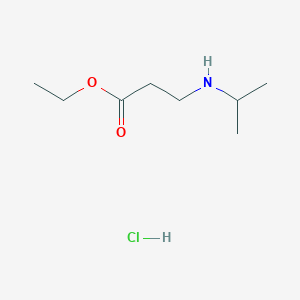
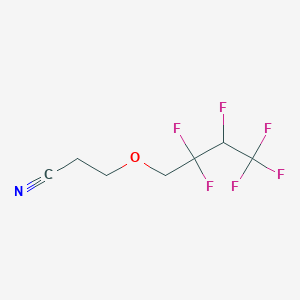


![Potassium [5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate; 98%](/img/structure/B6343442.png)
![2-[(3,5-Bis(trifluoromethyl)phenoxy)methyl]oxirane, 98%](/img/structure/B6343445.png)


